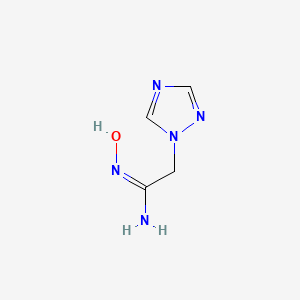![molecular formula C2H9N4O5P B12344279 [(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
[(E)-hydrazinylidenemethyl]urea;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-hydrazinylidenemethyl]urea;phosphoric acid is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the combination of [(E)-hydrazinylidenemethyl]urea and phosphoric acid, resulting in a complex that exhibits interesting reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hydrazinylidenemethyl]urea;phosphoric acid typically involves the reaction of [(E)-hydrazinylidenemethyl]urea with phosphoric acid under controlled conditions. One common method involves dissolving [(E)-hydrazinylidenemethyl]urea in a suitable solvent, such as water or ethanol, and then slowly adding phosphoric acid while maintaining the temperature at around 20°C. The reaction mixture is stirred for a specific duration, usually between 30 to 120 minutes, to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process parameters, such as the stoichiometric ratio of reactants, reaction time, and temperature, are optimized to achieve high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-hydrazinylidenemethyl]urea;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
[(E)-hydrazinylidenemethyl]urea;phosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame-retardant materials and as a component in fertilizers .
Mecanismo De Acción
The mechanism of action of [(E)-hydrazinylidenemethyl]urea;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Comparación Con Compuestos Similares
[(E)-hydrazinylidenemethyl]urea;phosphoric acid can be compared with other similar compounds, such as:
Urea phosphate: Similar in its use as a fertilizer but differs in its chemical structure and reactivity.
Phosphorylated cellulose derivatives: Used in similar applications but derived from cellulose and exhibit different physical properties
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C2H9N4O5P |
|---|---|
Peso molecular |
200.09 g/mol |
Nombre IUPAC |
[(E)-hydrazinylidenemethyl]urea;phosphoric acid |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4) |
Clave InChI |
IQVKKZSNXVBITC-UHFFFAOYSA-N |
SMILES isomérico |
C(=N/N)\NC(=O)N.OP(=O)(O)O |
SMILES canónico |
C(=NN)NC(=O)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)
![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)



![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)

![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)
